molecular formula C21H21N2O5S- B1230902 6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1230902
M. Wt: 413.5 g/mol
InChI Key: GPXLMGHLHQJAGZ-JTDSTZFVSA-M
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Description

Nafcillin sodium salt monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafcillin sodium salt monohydrate is synthesized from nafcillin acid. The preparation involves dissolving nafcillin acid in an organic solvent with a water content of 1.0-3.0wt%. A salt-forming agent is added at room temperature to initiate the salt-forming reaction. After the solution is clarified and decolorized, an appropriate amount of crystal seed is added. The mixture is stirred and heated to 40-50°C under sterile conditions for 2-3 hours. The solution is then cooled, filtered, washed, and dried in a vacuum to obtain nafcillin sodium salt monohydrate .

Industrial Production Methods

The industrial production of nafcillin sodium salt monohydrate follows a similar process to the synthetic route described above. The use of organic solvents with controlled water content allows for the recovery and reuse of the solvent, making the process efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Nafcillin sodium salt monohydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Nafcillin sodium salt monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Nafcillin sodium salt monohydrate exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process. This inhibition prevents the crosslinking of the nascent peptidoglycan layer, disrupting cell wall synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Nafcillin sodium salt monohydrate is similar to other beta-lactam antibiotics, such as oxacillin and methicillin. it is unique in its resistance to beta-lactamase enzymes produced by certain bacteria. This makes it particularly effective against penicillinase-producing staphylococci .

List of Similar Compounds

  • Oxacillin
  • Methicillin
  • Dicloxacillin
  • Flucloxacillin

Nafcillin sodium salt monohydrate stands out due to its specific resistance to beta-lactamase and its effectiveness in treating infections caused by penicillinase-producing staphylococci .

Properties

Molecular Formula

C21H21N2O5S-

Molecular Weight

413.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/p-1/t15-,16+,19-/m1/s1

InChI Key

GPXLMGHLHQJAGZ-JTDSTZFVSA-M

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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